molecular formula C7H9N3O2 B1612822 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 885281-33-4

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No.: B1612822
CAS No.: 885281-33-4
M. Wt: 167.17 g/mol
InChI Key: MMOJRJGERMVGKS-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C6H9N3O2 It is characterized by a fused ring system consisting of an imidazole ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with glyoxal in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, and the product is isolated through crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents such as bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Halogenated derivatives with bromine or chlorine atoms.

Scientific Research Applications

Pharmaceutical Development

THIPCA is recognized as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural features allow it to interact with specific biological targets effectively.

Case Study: Neurological Drug Development

Research has demonstrated that derivatives of THIPCA exhibit significant activity against neurological conditions such as Alzheimer's disease. For instance, compounds derived from THIPCA have shown promise in modulating neurotransmitter systems, which are critical in neurodegenerative diseases .

Biochemical Research

In biochemical studies, THIPCA is utilized to explore enzyme inhibition and metabolic pathways. It serves as a model compound for understanding the interaction between small molecules and enzymes.

Application Example

A study highlighted the use of THIPCA in investigating the inhibition of specific enzymes involved in metabolic disorders. The findings indicated that modifications to the THIPCA structure could enhance its inhibitory potency against target enzymes, suggesting potential therapeutic applications .

Agricultural Chemistry

THIPCA is being investigated for its potential as a biopesticide. Its eco-friendly profile makes it an attractive alternative to synthetic pesticides.

Research Insights

Field trials have shown that formulations based on THIPCA can effectively control pest populations while minimizing environmental impact. These studies indicate that THIPCA derivatives can disrupt pest metabolic processes without harming beneficial insects .

Material Science

The unique chemical structure of THIPCA lends itself to applications in material science, particularly in developing advanced materials with enhanced stability and performance.

Material Development Example

Research has explored the incorporation of THIPCA into polymer matrices to improve their mechanical properties and thermal stability. The resulting materials exhibited superior performance compared to conventional polymers .

Analytical Chemistry

THIPCA is also employed in analytical chemistry for developing methods to detect and quantify related compounds.

Method Development Case Study

A recent study focused on using THIPCA as a standard reference compound in chromatographic techniques. The results demonstrated its effectiveness in improving the accuracy and reliability of analytical measurements in complex mixtures .

Summary Table of Applications

Application AreaDescriptionExample Case Study
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disordersDerivatives show activity against Alzheimer's disease
Biochemical ResearchEnzyme inhibition studiesEnhanced inhibitory potency against metabolic enzymes
Agricultural ChemistryPotential biopesticide for eco-friendly pest controlEffective control of pest populations in field trials
Material ScienceDevelopment of advanced materialsImproved mechanical properties in polymer applications
Analytical ChemistryStandard reference for detection methodsEnhanced accuracy in chromatographic analyses

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: A closely related compound with similar structural features but lacking the carboxylic acid group.

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyrazine ring.

    5,6,7,8-Tetrahydroimidazo[1,2-a]triazine: A compound with a triazine ring, offering different chemical properties and reactivity.

Uniqueness: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a versatile compound in various applications.

Biological Activity

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid (THIPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C₁₂H₁₇N₃O₄
  • Molecular Weight : 267.28 g/mol
  • CAS Number : 885281-30-1

THIPCA has been identified as a potent inhibitor of Heparanase-1 (HPSE1), an enzyme involved in the degradation of heparan sulfate proteoglycans. HPSE1 plays a crucial role in various pathological processes, including cancer metastasis and kidney diseases. Inhibition of this enzyme can potentially lead to therapeutic benefits in conditions characterized by excessive HPSE1 activity.

1. Anticancer Properties

Recent studies have demonstrated that THIPCA exhibits significant anticancer activity by inhibiting HPSE1. This inhibition leads to reduced tumor growth and metastasis in preclinical models. For instance, one study reported that derivatives of THIPCA showed enhanced selectivity and potency against HPSE1 compared to other glucuronidases, suggesting its potential as a targeted cancer therapy .

2. Renoprotective Effects

In the context of kidney diseases, THIPCA's ability to inhibit HPSE1 may offer protective effects against proteinuria and glomerular damage. Increased expression of HPSE1 is linked to nephrotic syndrome; thus, THIPCA's role as an inhibitor could help preserve kidney function by maintaining the integrity of the glomerular basement membrane .

Case Studies and Research Findings

StudyFindings
Study 1 THIPCA derivatives showed improved selectivity for HPSE1 over GUSβ and GBA with enhanced inhibitory activity against HPSE1 .
Study 2 The compound demonstrated significant anticancer effects in vitro and in vivo by reducing tumor size and inhibiting metastasis .
Study 3 Evaluation of THIPCA's renoprotective effects indicated a decrease in proteinuria in animal models treated with the compound .

Structure-Activity Relationship (SAR)

Research has focused on modifying the structure of THIPCA to enhance its biological activity. For example, the introduction of bulky substituents at specific positions has been shown to improve selectivity for HPSE1 while maintaining or enhancing inhibitory potency .

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-4-10-2-1-8-3-6(10)9-5/h4,8H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOJRJGERMVGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620471
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885281-33-4
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
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5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
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5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
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5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
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5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Reactant of Route 6
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid

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